molecular formula C24H22N2O4 B3857838 6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid

6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid

Cat. No.: B3857838
M. Wt: 402.4 g/mol
InChI Key: NCNNUBANTUCMRY-UHFFFAOYSA-N
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Description

6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid is a complex organic compound that features a pyrazole ring fused with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable catalytic activity . The reaction conditions are generally mild, avoiding the use of metals, acids, or bases .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid is unique due to its combination of a pyrazole ring and a dimethoxybenzoic acid moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-2,3-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-29-21-14-13-18(22(24(27)28)23(21)30-2)20-15-19(16-9-5-3-6-10-16)25-26(20)17-11-7-4-8-12-17/h3-14,20H,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNNUBANTUCMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid
Reactant of Route 2
6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid
Reactant of Route 6
6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-2,3-dimethoxybenzoic acid

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